Cas no 1805393-91-2 (Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate)

1805393-91-2 structure

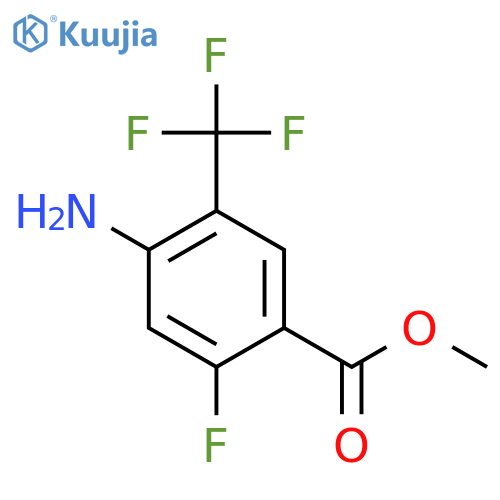

商品名:Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate

CAS番号:1805393-91-2

MF:C9H7F4NO2

メガワット:237.150996446609

CID:4949914

Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate

-

- インチ: 1S/C9H7F4NO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)3-6(4)10/h2-3H,14H2,1H3

- InChIKey: ALAWHUZCTZALBK-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=C(C(F)(F)F)C=C1C(=O)OC)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 269

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 2.1

Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015014987-1g |

Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate |

1805393-91-2 | 97% | 1g |

1,549.60 USD | 2021-06-18 | |

| Alichem | A015014987-250mg |

Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate |

1805393-91-2 | 97% | 250mg |

499.20 USD | 2021-06-18 | |

| Alichem | A015014987-500mg |

Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate |

1805393-91-2 | 97% | 500mg |

823.15 USD | 2021-06-18 |

Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

1805393-91-2 (Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate) 関連製品

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量